molecular formula C12H13NO4 B12077779 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B12077779
M. Wt: 235.24 g/mol
InChI Key: OGHASHKSUQHUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound belongs to the oxazine family, characterized by a heterocyclic structure containing both nitrogen and oxygen atoms. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the oxazine ring through a cyclization reaction involving appropriate precursors such as 2-aminophenol and a suitable carbonyl compound. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

For instance, a typical synthetic route might involve the following steps:

    Formation of the Intermediate: Reacting 2-aminophenol with an aldehyde or ketone under acidic conditions to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to form the oxazine ring.

    Functionalization: Introducing the carboxylic acid group at the desired position through further functionalization reactions, such as oxidation or carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be used to convert the oxazine ring into other functional groups. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often employed.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is typically achieved using nucleophilic or electrophilic reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, azides, or alkyl groups.

Scientific Research Applications

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

The pathways involved in its mechanism of action depend on the specific biological context. In medicinal chemistry, researchers study these interactions to understand how the compound exerts its therapeutic effects and to optimize its efficacy and safety.

Comparison with Similar Compounds

2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid can be compared with other oxazine derivatives to highlight its uniqueness. Similar compounds include:

    3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid: Lacks the trimethyl substitution, which may affect its reactivity and biological activity.

    2,3-Dihydro-1,4-benzodioxine-5-carboxamide: Contains a dioxine ring instead of an oxazine ring, leading to different chemical properties and applications.

    6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid:

The unique structural features of this compound, such as the trimethyl substitution, contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2,2,4-trimethyl-3-oxo-1,4-benzoxazine-6-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-12(2)11(16)13(3)8-6-7(10(14)15)4-5-9(8)17-12/h4-6H,1-3H3,(H,14,15)

InChI Key

OGHASHKSUQHUON-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=C2)C(=O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.